Product packaging for O-(mesitylsulfonyl)hydroxylamine(Cat. No.:CAS No. 36016-40-7)

O-(mesitylsulfonyl)hydroxylamine

Cat. No.: B1247570
CAS No.: 36016-40-7
M. Wt: 215.27 g/mol
InChI Key: CHKQALUEEULCPZ-UHFFFAOYSA-N
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Description

Significance of Electrophilic Aminating Agents in Modern Synthetic Chemistry

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. chemicalbook.com Traditionally, this has been achieved by reacting a nitrogen nucleophile with a carbon electrophile. However, the advent of "umpoled" strategies, where the nitrogen source acts as an electrophile, has revolutionized the field. nih.govresearchgate.net Electrophilic aminating agents provide a complementary and often more effective approach to C-N bond formation, enabling the functionalization of typically unreactive C-H bonds and the synthesis of hindered amines that are challenging to prepare via traditional methods. researchgate.netwikipedia.org These reagents have become indispensable tools in total synthesis, allowing for more efficient and novel synthetic disconnections. nih.gov

A variety of electrophilic aminating agents have been developed, including chloramines, hydroxylamines, and oxaziridines. wikipedia.orgwiley-vch.de Among these, hydroxylamine (B1172632) derivatives have gained prominence due to their relative stability and versatility. wikipedia.orgwiley-vch.de These reagents allow for the direct introduction of an unprotected amino group, streamlining synthetic sequences by avoiding protecting group manipulations that can be harsh and atom-inefficient. rsc.orgrsc.org

Historical Context of O-(Mesitylsulfonyl)hydroxylamine (MSH) Development and Application

The utility of this compound (MSH) as a potent electrophilic aminating agent was significantly established by the work of Tamura and coworkers. researchgate.net Their research demonstrated the high reactivity and good solubility of MSH in common organic solvents, making it a practical reagent for various transformations. researchgate.net Early reports by Hamelin and Bottaro independently highlighted the ability of O-arylsulfonyl reagents like MSH to produce unprotected aziridines from alkenes. rsc.org

Over the years, MSH has been employed in a range of important reactions, including the N-amination of tertiary amines, the formation of sulfilimines and sulfoximines, and rearrangements such as the Beckmann and Neber rearrangements. chem-station.comresearchgate.net For instance, MSH has been utilized in the total synthesis of pinnaic acid, where a Beckmann rearrangement mediated by MSH was a key step. chem-station.com It has also been applied to the synthesis of anilines from boronic acids and in the preparation of aziridines. chem-station.com Despite its utility, the inherent instability and explosive nature of MSH in its pure, crystalline form have been a significant concern, leading to recommendations that it be prepared immediately before use. researchgate.netchemicalbook.com

Structural Features and Reactivity Principles of this compound

The chemical formula of this compound is C₉H₁₃NO₃S. chemicalbook.com Its structure features a mesitylene group (a trimethyl-substituted benzene ring) attached to a sulfonyl group, which in turn is bonded to a hydroxylamine moiety. chemicalbook.com This specific arrangement of functional groups is key to its reactivity. chemicalbook.com The electron-withdrawing sulfonyl group makes the nitrogen atom of the hydroxylamine electrophilic, facilitating the transfer of the -NH₂ group to a nucleophile. chem-station.com

The reactivity of MSH is characterized by the electrophilic nature of its nitrogen atom. It readily reacts with a wide range of nucleophiles, including carbanions, amines, and sulfides. wikipedia.orgchem-station.com The reaction with sulfur species, for example, proceeds via a direct S-to-N nucleophilic attack to form sulfilimines or sulfoximines. chemicalbook.com The mesityl group provides steric bulk, which can influence the selectivity of its reactions. MSH is known to be a powerful aminating reagent, capable of reacting with various organic substrates to introduce an amino group. researchgate.net

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance Pale yellow to pale beige oil or white solid
Melting Point 93-94 °C
Solubility Very soluble in diethyl ether, chloroform, dichloromethane, benzene, ethanol, THF; insoluble in water and petroleum ether; slightly soluble in DMSO. chemicalbook.comchemicalbook.com

This table is interactive. Click on the headers to sort the data.

Overview of Key Research Areas and Challenges in this compound Chemistry

Current research involving MSH continues to explore its synthetic potential while addressing its inherent challenges. A significant area of focus is the development of safer protocols for its preparation and use, given its explosive nature. researchgate.net Research has explored in-situ generation or the use of stabilized solutions to mitigate these risks. researchgate.net

The application of MSH in novel synthetic methodologies remains a vibrant area of investigation. For example, it has been used for the aziridination of olefins and the direct synthesis of secondary amides from ketones via a Beckmann rearrangement. chemrxiv.org Another research direction is its use in the reduction of electron-deficient α,β-unsaturated carbonyl derivatives. chemrxiv.orgchemrxiv.orgchemrxiv.org

However, the primary challenge associated with MSH is its instability. researchgate.net Reports of rapid decomposition and explosions, even during storage at low temperatures, have limited its commercial availability and large-scale application. researchgate.netchemicalbook.com This has spurred the development of alternative, safer electrophilic aminating reagents, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH), which is easier to handle. researchgate.netchem-station.com Future research will likely focus on developing catalytic systems that can utilize MSH more efficiently and safely, or on designing new-generation aminating agents that retain the high reactivity of MSH without its hazardous properties. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3S B1247570 O-(mesitylsulfonyl)hydroxylamine CAS No. 36016-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQALUEEULCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474114
Record name O-(mesitylsulfonyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36016-40-7
Record name O-(mesitylsulfonyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine
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Synthesis and Characterization of O Mesitylsulfonyl Hydroxylamine

Established Synthetic Methodologies for O-(Mesitylsulfonyl)hydroxylamine

The preparation of this compound can be achieved through several synthetic routes, most notably starting from O-(Mesitylsulfonyl)acetohydroxamate or N-Boc protected precursors.

A well-established method involves the acid-catalyzed hydrolysis of O-(mesitylsulfonyl)acetohydroxamate. chemicalbook.com

In a typical procedure, a solution of 89 g (330 mmol) of O-(mesitylsulfonyl)acetohydroxamate in dioxane is cooled to 0 °C. To this stirring solution, 30 mL of 70% perchloric acid is added over a period of 10 minutes. The reaction is stirred for an additional 10 minutes at this temperature. The reaction mixture typically becomes pasty during the acid addition. The resulting crude mixture is then poured into ice water, leading to the precipitation of a white solid. This solid product, this compound, is collected by filtration, washed with cold water (500 mL) and then with cold petroleum ether (300 mL). It is subsequently dried under suction for approximately one hour. This process yields between 55-65 g (77-92%) of the desired product. chemicalbook.com

An alternative synthetic pathway utilizes the deprotection of a tert-butyloxycarbonyl (Boc) protected precursor, N-Boc-O-mesitylenesulfonylhydroxylamine. chemicalbook.com

This large-scale synthesis begins by cooling 5 liters of trifluoroacetic acid to 2 °C. Over the course of an hour, 1695 g (5.37 mol) of N-Boc-O-mesitylenesulfonylhydroxylamine is added in portions. The reaction is maintained at 2 °C and stirred for 90 minutes, with its progress monitored by thin-layer chromatography (TLC). Following complete conversion, crushed ice (approximately 2 L) and then water (4 L) are added, causing the internal temperature to rise. A white solid precipitates as the temperature increases to 8 °C. Additional ice and cold water are added, and after 15 minutes, the solid is filtered. The collected solid is washed extensively with water until the pH is neutral and then dried of excess water. This method isolates this compound as a white solid containing about 33% water. chemicalbook.com

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are essential for confirming the identity and structure of the synthesized this compound. The primary techniques used are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

N-H Stretching: Vibrations corresponding to the amine (NH₂) group.

S=O Stretching: Strong absorptions characteristic of the sulfonyl group.

Aromatic C-H and C=C Stretching: Bands associated with the mesitylene ring.

C-N and S-O Stretching: Vibrations found in the fingerprint region of the spectrum.

In studies of related hydroxylamine (B1172632) compounds in ice analogues, a prominent IR absorption band was identified around 1188 cm⁻¹, which could be a useful region for detection. arxiv.org

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. chemrxiv.org

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for the different types of protons:

Aromatic Protons: A signal corresponding to the two protons on the mesitylene ring.

Methyl Protons: Signals for the three methyl groups attached to the aromatic ring. Due to the substitution pattern, one methyl group (para) will be chemically distinct from the two equivalent ortho methyl groups, likely resulting in two separate signals.

Amine Protons: A signal for the two protons of the hydroxylamine group (ONH₂).

¹³C NMR: A carbon-13 NMR spectrum would complement the proton data, showing signals for:

Aromatic Carbons: Four distinct signals for the carbons of the trimethyl-substituted benzene ring.

Methyl Carbons: Two signals corresponding to the para and ortho methyl groups.

Purity Assessment and Storage Considerations for this compound

The purity and proper storage of this compound are critical due to its reactivity and instability.

Purity assessment of the synthesized product often reveals the presence of water. chemicalbook.comchemicalbook.com Iodometric titration is a method used to determine the water content, which can be as high as 20-30% in material prepared from O-(mesitylsulfonyl)acetohydroxamate. chemicalbook.com For most applications, this level of hydration is acceptable. However, further purification can be accomplished by dissolving the compound in a small amount of diethyl ether at room temperature and inducing precipitation with petroleum ether. chemicalbook.com Purity levels of 95% or higher are commercially available. achemblock.comanaxlab.com

Storage Considerations

ParameterRecommendationSource(s)
Temperature Store in a refrigerator below 0°C or in a freezer at -20°C. chemicalbook.comcapotchem.com
Atmosphere Keep in a tightly sealed container under an inert gas. capotchem.com
Conditions Store in a cool, dry, and well-ventilated place. apolloscientific.co.ukcapotchem.com
Hazards The compound is known to be explosive and can decompose rapidly at room temperature. It is strongly recommended to prepare the reagent immediately before use and not to store it. researchgate.netchemicalbook.com

Due to the significant explosion hazard, extreme care must be taken when handling this compound. researchgate.netchemicalbook.com It is hygroscopic and should be protected from moisture. capotchem.com

Electrophilic Amination Reactions Mediated by O Mesitylsulfonyl Hydroxylamine

Amination of Carbon-Carbon Multiple Bonds

O-(mesitylsulfonyl)hydroxylamine (MSH) and its derivatives have emerged as powerful electrophilic aminating agents for the functionalization of carbon-carbon multiple bonds. These reagents enable the direct introduction of an unprotected amino group (–NH2) or a substituted amino group across alkenes and alkynes, providing access to valuable nitrogen-containing molecules. The primary modes of reactivity include aziridination and various difunctionalization reactions, which proceed through the electrophilic transfer of a nitrene-like species to the nucleophilic π-system of the alkene.

Aziridination of Alkenes

The reaction of this compound and other O-sulfonylhydroxylamines with alkenes is a direct and efficient method for the synthesis of aziridines, the smallest nitrogen-containing heterocyclic compounds. chemrxiv.org These three-membered rings are highly valuable synthetic intermediates. The reaction typically involves the electrophilic addition of the aminating agent to the alkene, forming an N-H or N-alkyl aziridine and releasing mesitylenesulfonic acid as a byproduct.

A key feature of aziridination reactions mediated by hydroxylamine (B1172632) derivatives is their high degree of stereospecificity. nih.gov The geometry of the starting alkene is faithfully translated into the stereochemistry of the resulting aziridine ring. For instance, the aziridination of a (Z)-alkene yields the corresponding cis-aziridine exclusively, while a (E)-alkene produces the trans-aziridine. This stereochemical fidelity is indicative of a concerted or near-concerted cycloaddition mechanism where the two new carbon-nitrogen bonds are formed in a single, stereodefining step, without the intermediacy of a rotatable species that could lead to stereochemical scrambling. nih.gov

The regioselectivity of aziridination becomes relevant when using unsymmetrical alkenes. In metal-catalyzed systems, the reaction of styrene derivatives typically yields the 2-aryl-aziridine as the sole or major product. This is observed in iron-catalyzed processes, where reactions are believed to proceed with Markovnikov selectivity. researchgate.net The regioselectivity in the subsequent ring-opening of these non-activated aziridines is a subject of extensive study and is highly dependent on the nature of the substituents, the nucleophile, and the electrophilic activator used. nih.govresearchgate.netmdpi.com

Table 1: Stereospecific Aziridination of Alkenes with Hydroxylamine-O-Sulfonic Acids This interactive table summarizes the stereospecific outcomes of aziridination reactions.

Alkene SubstrateProduct StereochemistryCatalyst SystemReference
(Z)-Cyclooctenecis-AziridineRh₂(esp)₂ nih.gov
(E)-4-Octenetrans-AziridineRh₂(esp)₂ nih.gov
CholesterolAziridination at C5-C6 double bond with retentionRh₂(esp)₂ nih.gov
(Z)-Stilbenecis-2,3-DiphenylaziridineFe(OAc)₂ researchgate.netrsc.org
Metal-Catalyzed Aziridination Processes

To enhance the efficiency, broaden the substrate scope, and enable the use of less reactive unactivated alkenes, transition metal catalysts are often employed. Rhodium and iron complexes have proven particularly effective.

Rhodium-Catalyzed Aziridination: Dirhodium(II) carboxylate complexes, such as dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂), are highly efficient catalysts for the direct N-H and N-alkyl aziridination of unactivated olefins using hydroxylamine-O-sulfonic acids. nih.govresearchgate.net These reactions are notable for their operational simplicity, proceeding at ambient temperature and tolerating a wide range of functional groups. nih.govacs.org The reactions are typically run in fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), with a base such as pyridine to neutralize the sulfonic acid byproduct. nih.govchemrxiv.org

Iron-Catalyzed Aziridination: More economical and environmentally benign iron catalysts have been developed as alternatives to noble metal systems. acs.org Simple iron(II) sources, like iron(II) acetate, can catalyze the intermolecular aziridination of both styrenes and aliphatic alkenes using hydroxylamine derivatives as the nitrogen source. researchgate.netrsc.org These reactions provide good to excellent yields of aziridines under sustainable conditions. rsc.org Mechanistic studies suggest that the reaction can proceed through either a concerted or a stepwise pathway, depending on the substrate. rsc.org In some cases, competitive oxidation of the alkene to an epoxide can be observed, particularly if traces of water are present. mdpi.com

Table 2: Comparison of Metal-Catalyzed Aziridination Systems This interactive table outlines typical conditions for Rh- and Fe-catalyzed aziridination.

FeatureRhodium-Catalyzed SystemIron-Catalyzed System
Typical Catalyst Rh₂(esp)₂Fe(OAc)₂, Fe(OTf)₂
Aminating Agent Hydroxylamine-O-sulfonic acid (HOSA), MSH derivativesO-Acyl hydroxylamines, MSH derivatives
Solvent HFIP, TFEAcetonitrile, Dichloromethane
Temperature Room TemperatureRoom Temperature to 60 °C
Substrate Scope Broad (unactivated and functionalized alkenes)Broad (styrenes and aliphatic alkenes)
Key Advantage High efficiency and stereospecificityLow cost and environmental impact
Reference nih.govnih.gov researchgate.netrsc.orgmdpi.com
Intermolecular and Intramolecular Aziridination Strategies

The aziridination of alkenes using MSH and related reagents can be performed in both an intermolecular and an intramolecular fashion, providing access to a diverse range of cyclic and bicyclic nitrogenous compounds.

Intermolecular Aziridination: This is the most common strategy, where an alkene and the aminating agent react to form the aziridine. It has been successfully applied to a wide variety of mono-, di-, tri-, and tetra-substituted alkenes, including those with complex functionalities. nih.govchemrxiv.org This approach is fundamental for creating simple aziridine rings from readily available olefin feedstocks.

Intramolecular Aziridination: When the alkene and the hydroxylamine-derived nitrogen are part of the same molecule, an intramolecular reaction can occur to form fused or bridged bicyclic aziridines. For example, unsaturated sulfonamides can undergo intramolecular aziridination when treated with an oxidant and a rhodium catalyst to generate azabicyclic products in excellent yields. nih.gov Similarly, cyclopent-3-enyl-methylamines have been shown to cyclize into strained 1-azatricyclo[2.2.1.0²˒⁶]heptane systems upon treatment with lead tetraacetate, a reaction that proceeds via an electrophilic nitrogen intermediate analogous to that generated from MSH. nih.gov These intramolecular strategies are powerful for the rapid construction of complex molecular architectures from linear precursors.

Aminohalogenation of Alkenes

Aminohalogenation is a process that installs both an amine and a halogen atom across a double bond. While direct, one-step aminohalogenation using this compound as the nitrogen source is not a commonly reported method, the net transformation can be achieved through a highly effective two-step sequence.

First, the alkene is subjected to aziridination with MSH or a related hydroxylamine derivative to form a non-activated aziridine, as described previously. Second, the resulting aziridine is treated with a halide source under acidic conditions. This leads to the regioselective ring-opening of the protonated aziridine via an Sₙ2-type mechanism. The nucleophilic halide attacks one of the carbon atoms of the aziridine ring, resulting in the formation of a vicinal β-haloamine. The regioselectivity of the ring-opening is governed by steric and electronic factors, with attack typically occurring at the less substituted or benzylic position. nih.govnih.gov This two-step approach, combining aziridination with subsequent nucleophilic ring-opening, serves as a reliable surrogate for a direct aminohalogenation protocol.

Masked Diamination of Alkenes

The direct diamination of alkenes is a highly desirable but challenging transformation. A "masked" diamination strategy, where an initial cyclization is followed by a rearrangement and subsequent hydrolysis, provides a powerful solution. This can be achieved using a tandem Rh-catalyzed aziridination/rearrangement sequence.

In this approach, a bifunctional nitrogen source, such as an N-carbamoyl sulfamide, is used. nih.gov This reagent first undergoes a Rh-catalyzed aziridination with an alkene. The resulting N-sulfonylated aziridine is unstable and, in the presence of a nucleophilic promoter like sodium iodide, undergoes an immediate intramolecular rearrangement. This rearrangement involves the nucleophilic attack of the carbamate oxygen onto one of the aziridine carbons, leading to ring-opening and subsequent ring-closure to form a stable cyclic sulfamide. nih.gov

This cyclic sulfamide acts as a masked 1,2-diamine. The final, differentially protected diamine can be unmasked through a simple hydrolysis step, which cleaves the cyclic sulfamide ring. nih.gov This strategy effectively achieves the 1,2-diamination of an alkene in a controlled manner, allowing for the synthesis of complex diamine structures that are prevalent in natural products and pharmaceuticals. While initial tests with hydroxylamine-derived sulfamate esters in this specific sequence were not successful, the principle relies on the initial aziridination step for which MSH is a key reagent class. nih.gov

Aminohydroxylation of Alkenes

The direct, one-step aminohydroxylation of alkenes using this compound is not its most characteristic application. Instead, MSH is a well-established reagent for the electrophilic amination of alkenes to produce aziridines. researchgate.netchemrxiv.org Research has shown that N-unprotected, O-arylsulfonyl reagents like MSH possess an inherent reactivity that leads to the formation of unprotected aziridines from olefins. researchgate.net

Amination of Aromatic and Heteroaromatic Systems

This compound serves as a powerful reagent for the direct introduction of amino groups onto aromatic and heteroaromatic rings, bypassing traditional multi-step synthetic routes.

C-H Amination of Arenes

The direct functionalization of a carbon-hydrogen (C-H) bond on an aromatic ring (arene) to form a carbon-nitrogen (C-N) bond is a highly sought-after transformation. MSH and related O-(sulfonyl)hydroxylamines have emerged as effective reagents for this purpose, particularly in metal-catalyzed reactions. nih.govresearchgate.net These reactions provide a direct pathway to primary and N-alkyl arylamines, which are crucial structural motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govscispace.comnih.gov The relatively weak N-O bond in the hydroxylamine reagent functions as an internal oxidant during the catalytic cycle, which advantageously obviates the need for an external oxidant. nih.govscispace.com

Dirhodium-Catalyzed C-H Amination

A significant advancement in C-H amination involves the use of dirhodium catalysts, which mediate the reaction between arenes and O-(sulfonyl)hydroxylamines like MSH. nih.govscispace.com Research led by Falck, Kürti, and collaborators has demonstrated a mild and operationally simple protocol for the dirhodium-catalyzed C-H amination of a wide range of monocyclic and fused aromatic compounds. nih.govnih.gov

This methodology is notable for its speed and mild conditions, often proceeding at or below room temperature. nih.govscispace.com The dirhodium catalyst, particularly the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, has shown exceptional performance. nih.gov The reaction is scalable and can be extended to the synthesis of fused N-heterocycles through an intramolecular version of the amination. nih.govscispace.com In a typical procedure, the arene is treated with the aminating agent in the presence of a catalytic amount of the dirhodium complex in a suitable solvent, such as 2,2,2-trifluoroethanol (TFE). nih.gov

The scope of this reaction is broad, encompassing various substituted benzenes, naphthalenes, and even complex molecules like derivatives of morphine and methyl naproxen. nih.govscispace.com

Arene SubstrateAminating AgentCatalyst (mol%)ConditionsProductYield (%)Citation
MesityleneNH₂OMsRh₂(esp)₂ (2)TFE, 0 °C, 30 min2,4,6-Trimethylaniline75 nih.gov
1,3,5-TrimethoxybenzeneNH₂OMsRh₂(esp)₂ (2)TFE, 0 °C, 30 min2,4,6-Trimethoxyaniline95 nih.gov
2-MethoxynaphthaleneNH₂OMsRh₂(esp)₂ (2)TFE, 0 °C, 30 min1-Amino-2-methoxynaphthalene85 nih.gov
NaphthaleneNH₂OMsRh₂(esp)₂ (2)TFE, 0 °C, 30 min1-Naphthylamine65 nih.gov
2-Methoxy-6-bromonaphthaleneNH₂OMsRh₂(esp)₂ (2)TFE, 0 °C, 30 min1-Amino-2-methoxy-6-bromonaphthalene75 nih.gov

Table 1: Examples of Dirhodium-Catalyzed C-H Amination of Arenes. NH₂OMs represents this compound.

Regioselectivity in Aromatic C-H Amination

A key feature of the dirhodium-catalyzed C-H amination is its high degree of regioselectivity, meaning the amine group is directed to a specific position on the aromatic ring. nih.govscispace.com The selectivity is generally governed by a combination of steric and electronic factors. The reaction proceeds via an electrophilic aromatic substitution-type mechanism, where the most electron-rich C-H bond is preferentially aminated.

For instance:

In electron-rich arenes such as 1,3,5-trimethoxybenzene, amination occurs at the highly activated C2 position. nih.gov

With 2-methoxynaphthalene, amination occurs exclusively at the C1 position, which is activated by the methoxy group. nih.gov

In the case of 1,4-dimethylnaphthalene, the reaction yields the C2-aminated product, demonstrating the directing influence of the alkyl groups. nih.gov

This predictable regioselectivity, combined with the mild reaction conditions, makes the dirhodium-catalyzed C-H amination a powerful tool for the synthesis of specifically substituted arylamines. nih.govnih.gov

N-Amination of Heterocycles

This compound is also a highly effective reagent for the N-amination of nitrogen-containing heterocycles. nih.govrsc.org This reaction involves the direct transfer of an amino group (NH₂) to the nitrogen atom of a heterocyclic ring, forming N-amino derivatives such as N-aminopyridinium salts. nih.gov MSH is particularly useful for aminating less reactive pyridine derivatives that may not react efficiently with other aminating agents like hydroxylamine-O-sulfonic acid. nih.gov

Synthesis of N-Aminopyridinium Salts

The reaction of a pyridine derivative with MSH leads to the formation of an N-aminopyridinium salt. nih.gov These salts have emerged as versatile bifunctional reagents in their own right, combining N-centered nucleophilicity with the potential for electrophilic or radical reactivity due to the reducible N-N bond. rsc.orgresearchgate.net

The synthesis is typically straightforward, often involving mixing the pyridine substrate with MSH in an appropriate organic solvent like dichloromethane at or below room temperature. researchgate.net The resulting N-aminopyridinium mesitylenesulfonate salt generally precipitates from the solution or can be isolated after workup. This method is applicable to a broad range of substituted pyridines and other N-heteroarenes, including quinoline and pyridazine. nih.gov

HeterocycleAminating AgentSolventProductCitation
PyridineMSHCH₂Cl₂N-Aminopyridinium mesitylenesulfonate researchgate.netnih.gov
4-MethylpyridineMSHCH₂Cl₂N-Amino-4-methylpyridinium mesitylenesulfonate nih.gov
4-MethoxypyridineMSHCH₂Cl₂N-Amino-4-methoxypyridinium mesitylenesulfonate nih.gov
QuinolineMSHCH₂Cl₂N-Aminoquinolinium mesitylenesulfonate nih.gov
PyridazineMSHCH₂Cl₂N-Aminopyridazinium mesitylenesulfonate nih.gov

Table 2: Synthesis of N-Aminopyridinium Salts using MSH. MSH represents this compound.

Ring Expansion Reactions via Aminopyridinium Ylides

This compound (MSH) is a key reagent for the formation of 1-aminopyridinium ylides from the corresponding pyridines. These ylides are photo-active intermediates that can undergo a skeletal rearrangement under UV light to afford 1,2-diazepines, representing a dearomative ring expansion. chemrxiv.org This transformation provides a standardized, one-pot sequence to convert readily available pyridine derivatives into unique seven-membered ring structures. chemrxiv.org

The selection of MSH as the aminating agent is crucial for several reasons. It can be prepared from inexpensive, commercially available starting materials. Furthermore, when hydrated (typically with 20-40% water), it exists as an air- and moisture-tolerant solid that is convenient to handle. chemrxiv.org The in situ generation of the 1-aminopyridinium salt is typically achieved by reacting the parent pyridine with MSH, often with moderate heating (e.g., 40 °C), before photochemical activation. chemrxiv.org This method has been successfully applied to a wide range of pyridine substrates, including those found in pharmaceuticals, to generate novel 1,2-diazepine analogs. chemrxiv.org

Amination of Sulfur-Containing Moieties

This compound is a potent electrophilic aminating agent for various sulfur-containing functional groups. chemicalbook.com Its reactivity stems from a direct nucleophilic attack of the sulfur atom onto the nitrogen of MSH. chemicalbook.com This versatility allows for the synthesis of important sulfur-nitrogen bonded structures.

Synthesis of Sulfoximines from Sulfoxides

The direct amination of sulfoxides with MSH provides a valuable route to N-unprotected sulfoximines. nih.govresearchgate.net A significant advantage of using MSH is its ability to achieve this NH-transfer while retaining the enantiomeric excess of chiral sulfoxides, a feature not common to all methods, some of which lead to racemization under strongly acidic conditions. nih.govresearchgate.net This stereospecificity is critical in the synthesis of chiral sulfoximines, which are of growing interest in medicinal chemistry. chemicalbook.comorgsyn.org

The reaction proceeds via the electrophilic amination of the sulfoxide sulfur atom. This method is compatible with a variety of functional groups and has been demonstrated to be effective for creating diverse sulfoximine structures. nih.gov

Table 1: Amination of Sulfoxides with MSH

Sulfoxide SubstrateProduct (Sulfoximine)Key Feature
Enantioenriched Alkyl Aryl SulfoxidesEnantioenriched Alkyl Aryl SulfoximinesRetention of stereochemistry nih.govresearchgate.net
Diaryl SulfoxidesDiaryl SulfoximinesDirect NH-transfer
Dialkyl SulfoxidesDialkyl SulfoximinesGeneral applicability

Formation of Primary Sulfinamides from Thiols

While direct conversion of thiols to primary sulfinamides using MSH is a specific transformation, related methodologies highlight the utility of electrophilic amination in building S-N bonds. Oxidative coupling of thiols with various amine sources is a common strategy to form sulfinamides. rsc.orgnih.gov For instance, methods have been developed for the one-pot synthesis of primary sulfonamides from thiols using ammonium carbamate, which involves both NH and oxygen transfer. nih.gov Although not a direct MSH reaction, this illustrates the broader context of creating primary sulfur-nitrogen bonds from thiols.

Stereospecific Imination of Sulfides

MSH facilitates the stereospecific imination of sulfides to produce sulfilimines. chemicalbook.com This reaction is a key step in certain synthetic sequences. For example, phenyl sulfides can be converted into S-aminosulfonium salts with MSH, which then undergo cis-elimination upon treatment with a base like potassium carbonate to form alkenes. researchgate.net This process relies on the initial stereospecific formation of the sulfilimine intermediate. chemicalbook.comresearchgate.net The ability to achieve stereospecific imination is crucial for controlling the geometry of the final alkene product.

Amination of Organometallic Reagents

Amination of Organozinc Reagents

The electrophilic amination of organozinc reagents using this compound has been reported as a method for forming C-N bonds. Research has shown that various organozinc reagents can be effectively aminated in a process promoted by the use of a cosolvent. acs.org This approach provides a pathway to primary amines from organozinc precursors, expanding the synthetic utility of MSH in the realm of organometallic chemistry.

Amination of Aryl Cuprates

The electrophilic amination of aryl cuprates represents a significant method for the formation of carbon-nitrogen bonds. Aryl cuprates can be generated in situ from the corresponding aryl magnesium bromide and a copper(I) salt, such as copper(I) cyanide. researchgate.net These organocopper reagents can then react with an electrophilic aminating agent to furnish aryl amines. researchgate.net

One approach involves the use of O-benzylhydroxylamine as the aminating reagent. It has been demonstrated that aryl cuprates, formed through a directed C-H cupration of arenes using a strong base like (TMP)₂Cu(CN)Li₂, can be directly aminated with O-benzylhydroxylamine. wiley-vch.de This method allows for the selective deprotonation at the ortho position of an amide directing group, leading to the formation of uniquely substituted aromatic amines. wiley-vch.de

Another strategy employs aryl azides as the precursor to the amine. The addition of aryl cuprates to aryl azides has been shown to produce diaryl amines. researchgate.net This reaction proceeds successfully with various aryl cuprates and organic azides. researchgate.net The choice of the copper(I) salt can influence the reaction, with copper(I) cyanide often being effective. researchgate.net

The following table summarizes the amination of in situ generated aryl cuprates with aryl azides:

Aryl HalideAryl AzideDiaryl Amine ProductYield (%)
BromobenzenePhenyl azideDiphenylamine85
4-BromotoluenePhenyl azide4-Methyldiphenylamine82
4-BromoanisolePhenyl azide4-Methoxydiphenylamine80
Bromobenzene4-Tolyl azide4-Methyldiphenylamine84
Bromobenzene4-Anisyl azide4-Methoxydiphenylamine81

Amination of Zirconocene Alkyl Chlorides

The amination of zirconocene alkyl chlorides, which are readily prepared from alkenes via hydrozirconation with Schwartz's reagent (HZrCp₂Cl), provides a valuable route to primary amines. acs.orgsci-hub.se Despite the utility of zirconocene alkyl chlorides in various transformations with electrophiles, their reaction with electrophilic aminating agents was not explored until later studies. sci-hub.se The polarity of the Zr-C bond suggests its reactivity towards such reagents. sci-hub.se

This compound (MSH) has proven to be an effective electrophilic aminating reagent for this transformation due to its solubility in organic solvents. acs.orgsci-hub.se The process involves a two-step sequence: hydrozirconation of an alkene followed by the reaction of the resulting alkylzirconocene chloride with MSH. acs.orgsci-hub.se This method is effective for a range of monosubstituted alkenes and alkylidenes. acs.orgsci-hub.se

The reaction of 1-octene, for instance, first undergoes hydrozirconation. The subsequent addition of a solution of MSH in ether leads to the formation of n-octylamine in good yield after workup. sci-hub.se

Below is a table summarizing the results of the amination of various zirconocene alkyl chlorides with MSH:

AlkenePrimary Amine ProductYield (%)
1-Hexenen-Hexylamine75
1-Octenen-Octylamine77 sci-hub.se
1-Decenen-Decylamine78
Allylbenzene3-Phenyl-1-propylamine72
Styrene2-Phenylethylamine & 1-Phenylethylamine (3:1)70

Amination of Boronic Acids to Anilines

The conversion of arylboronic acids to primary anilines is a fundamentally important transformation in organic synthesis. nih.gov While transition-metal-catalyzed methods have been developed, metal-free approaches are highly desirable, particularly in the pharmaceutical industry. nih.gov

One notable metal-free method involves the use of hydroxylamine-O-sulfonic acid (HSA) as a common and inexpensive source of electrophilic nitrogen. nih.gov This reaction proceeds under basic aqueous conditions and is particularly effective for electron-rich arylboronic acids. nih.gov Moderately electron-poor and sterically hindered substrates also react well at room temperature. nih.gov For highly electron-deficient substrates, elevated temperatures can provide moderate to good yields. nih.gov This method is also applicable to boronic acid derivatives like pinacol esters. nih.gov

Another approach utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH) as the aminating reagent. This method is rapid at room temperature, exhibits a broad substrate scope, and has exceptional functional group tolerance. nih.gov A key advantage of using DPPH is that the reaction rate is relatively insensitive to the electronic properties of the arylboronic acid, making it particularly useful for the synthesis of electron-deficient anilines. nih.gov

While MSH is a potent aminating agent for many substrates, its direct application for the amination of arylboronic acids to primary anilines has been found to be ineffective under certain conditions. nih.gov However, other hydroxylamine derivatives have shown success. For instance, O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been successfully employed for the metal-free primary amination of arylboronic acids. nih.gov

The following table provides examples of the amination of arylboronic acids using different electrophilic aminating agents:

Arylboronic AcidAminating ReagentAniline ProductYield (%)
Phenylboronic acidHSAAniline85
4-Methoxyphenylboronic acidHSAp-Anisidine95
4-Chlorophenylboronic acidHSA4-Chloroaniline70
2-Naphthylboronic acidDPH2-Naphthylamine70 nih.gov
4-(Trifluoromethyl)phenylboronic acidDPPH4-(Trifluoromethyl)aniline92 nih.gov

Rearrangement and Cyclization Reactions Involving O Mesitylsulfonyl Hydroxylamine

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com The use of O-(mesitylsulfonyl)hydroxylamine offers a direct pathway to these products from ketones, bypassing the need for pre-formation and activation of an oxime intermediate. MSH's high reactivity enables these transformations under mild conditions. chemrxiv.org

Direct Synthesis of Secondary Amides from Ketones

A highly efficient, one-step method for the direct synthesis of secondary amides and lactams from a wide array of ketones has been developed using this compound. This process is notable for its operational simplicity, proceeding rapidly at room temperature without the need for any additives or catalysts. The reaction demonstrates broad functional group tolerance, and the desired amide products are often obtained in excellent yields with high purity after a simple aqueous workup.

The proposed mechanism involves the initial reaction of the ketone with MSH to form an O-mesitylsulfonyl oxime intermediate in situ. This is followed by a spontaneous Beckmann rearrangement, where the group anti-periplanar to the mesitylsulfonate leaving group migrates to the nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the final secondary amide or lactam. The reaction's efficiency is attributed to the excellent leaving group ability of the mesitylenesulfonate anion.

The scope of this transformation is extensive, accommodating various cyclic and acyclic ketones.

Table 1: Direct Synthesis of Amides and Lactams from Ketones using MSH

Entry Ketone Product Time (min) Yield (%)
1 Cyclohexanone ε-Caprolactam 10 96
2 Cyclopentanone δ-Valerolactam 10 94
3 4-Phenylcyclohexanone 4-Phenylazepan-2-one 15 95
4 Acetophenone N-Phenylacetamide 20 92
5 Propiophenone N-Phenylpropionamide 20 93

Reaction conditions: Ketone (1 mmol), MSH (1.2 mmol), CH2Cl2, room temperature. Data compiled from referenced studies.

Total Synthesis Applications (e.g., Pinnaic Acid)

The strategic application of the MSH-mediated Beckmann rearrangement has been demonstrated in the total synthesis of complex natural products. A notable example is its use as a key step in the total synthesis of pinnaic acid, a marine alkaloid. chem-station.comnih.govnih.gov In this synthesis, a complex spirocyclic ketone was converted into the corresponding lactam, which constitutes the core structure of the pinnaic acid molecule. chem-station.com The MSH-mediated Beckmann rearrangement provided a reliable and efficient method to construct this critical lactam framework late in the synthetic sequence, showcasing the reagent's utility in complex molecular architectures where mild conditions and high yields are paramount. chem-station.com

Catalytic Approaches to Beckmann Rearrangement

While the Beckmann rearrangement can be catalyzed by various acids and metal salts, the reaction of ketones directly with this compound is exceptionally efficient and typically does not require any catalyst. chemrxiv.orgresearchgate.net The inherent reactivity of MSH, stemming from the potent leaving group character of the mesitylenesulfonate group, is sufficient to drive the reaction to completion under mild, ambient conditions. researchgate.net In contrast, other less reactive hydroxylamine (B1172632) derivatives, such as hydroxylamine-O-sulfonic acid (HOSA), often necessitate the use of catalysts like zinc(II) or copper(II) salts to achieve efficient conversion of ketones to amides. organic-chemistry.org While catalytic reductive rearrangements of oximes using systems like B(C6F5)3 have been reported to proceed via a mechanism resembling the Beckmann rearrangement, these are distinct transformations leading to different product classes (secondary amines). rsc.org

Neber Rearrangement

The Neber rearrangement is another significant transformation involving oxime derivatives, which converts a ketoxime into an α-amino ketone. wikipedia.org this compound is a key reagent for initiating this process. chem-station.comresearchgate.net The reaction begins with the conversion of a ketone to its O-mesitylsulfonyl oxime derivative. In the presence of a base, a proton is abstracted from the α-carbon, forming a carbanion. This carbanion then displaces the mesitylenesulfonate leaving group in an intramolecular nucleophilic substitution to form a transient azirine intermediate. Subsequent hydrolysis of the azirine yields the final α-amino ketone. wikipedia.orgnumberanalytics.com The Beckmann rearrangement can sometimes be a competing side reaction in this process. wikipedia.org

Table 2: Neber Rearrangement of Ketoxime Tosylates

Ketoxime Derivative Base Product
Acetophenone O-tosyloxime EtO⁻ α-Aminoacetophenone
Desoxybenzoin O-tosyloxime EtO⁻ α-Aminodesoxybenzoin

This table illustrates the general transformation of the Neber rearrangement. MSH is used to form the requisite O-sulfonyl oxime in situ.

Aza-Hock Rearrangement and C-C Amination

A powerful application of this compound and related compounds is in the synthesis of anilines from benzylic alcohols via a hydroxylamine-mediated C-C bond amination, which proceeds through an aza-Hock rearrangement. This methodology provides a direct route to synthetically valuable primary and secondary anilines. The reaction is initiated by the formation of a benzyl (B1604629) cation from a benzyl alcohol in a fluorinated solvent like hexafluoroisopropanol (HFIP). This cation is then trapped by the hydroxylamine reagent. The resulting intermediate undergoes an aza-Hock rearrangement, involving migration of the aryl group to the nitrogen atom. Finally, hydrolysis of the resulting iminium species furnishes the aniline product. MSH is particularly effective for the synthesis of primary anilines in this transformation.

Intramolecular C-N Bond Forming Dearomatization

This compound and its analogues are instrumental in effecting intramolecular C-N bond-forming dearomatization reactions. This strategy allows for the conversion of planar aromatic precursors, such as phenols, indoles, and naphthols, into complex, three-dimensional spirocyclic nitrogen-containing heterocycles. These reactions typically involve bifunctional molecules containing both an aromatic ring and a nucleophilic nitrogen precursor, often tethered by a suitable linker.

In a common approach, a γ-arylated alcohol is converted into a precursor containing an O-sulfonylated hydroxylamine moiety. Upon activation, the electrophilic nitrogen center is attacked by the appended aromatic ring in an intramolecular SEAr-type reaction. This key step results in the formation of a C-N bond and the dearomatization of the aromatic system, directly yielding valuable spirocyclic pyrrolidines and related structures. The method is valued for its ability to rapidly build molecular complexity from simple starting materials under relatively mild, metal-free conditions.

Cyclization Reactions for Heterocycle Synthesis

This compound and its derivatives serve as powerful reagents in cyclization reactions for the synthesis of various heterocyclic compounds. chemicalbook.com The reagent's ability to act as an electrophilic amine source is fundamental to its role in these transformations, which often proceed under mild conditions and offer pathways to complex molecular architectures. chemicalbook.com

Synthesis of γ-Lactams

The γ-lactam ring is a core structural motif in numerous biologically active compounds. One synthetic strategy for accessing this scaffold involves the ring expansion of cyclobutanones. While this compound (MSH) is a potent aminating agent, its inherent instability and potential for explosive decomposition often necessitate the use of more stable precursor analogs in these transformations. researchgate.netrsc.orgresearchgate.net

Research has shown that the nitrogen insertion into cyclobutanones to form γ-lactams can be effectively achieved using stable oxime reagents, which act as precursors to hydroxylamine derivatives. researchgate.netrsc.org This method avoids the direct handling of potentially hazardous MSH. The reaction proceeds via a pathway that is distinct from the classical Beckmann rearrangement. Mechanistic studies suggest that the reaction is initiated by the aminating agent, leading to a rearrangement through a Criegee-like intermediate. researchgate.net This approach has been successfully applied to various substituted cyclobutanones. researchgate.netrsc.org

For example, the synthesis of γ-lactams from cyclobutanones has been demonstrated using amino diphenylphosphinates, which can be readily prepared from hydroxylamine. researchgate.net This method provides γ-lactam products under mild conditions and the resulting lactams can be further transformed, for instance, into γ-aminobutyric acid (GABA) derivatives through ring-opening hydrolysis. researchgate.netrsc.org

Due to the safety concerns associated with crystalline MSH, direct application in γ-lactam synthesis via cyclobutanone ring expansion is not commonly reported in the literature. Instead, the focus has shifted to developing safer, more stable aminating agents that mimic the reactivity of MSH while minimizing risk.

Formation of Indazoles

A highly efficient and scalable metal-free synthesis of indazoles has been developed utilizing the in situ generation of de-Boc-protected O-mesitylsulfonyl hydroxylamine derivatives from stable precursors. nih.govorganic-chemistry.org This one-pot protocol involves the reaction of readily available 2-aminophenones with the hydroxylamine derivative, yielding a broad range of indazoles in good to excellent yields, with some reaching up to 97%. nih.govorganic-chemistry.org

The reaction is operationally simple, tolerant of air and moisture, and displays a wide functional group tolerance. organic-chemistry.orgorganic-chemistry.org The proposed mechanism proceeds through three key steps:

N-Boc Deprotection: The protected hydroxylamine derivative is deprotected under the reaction conditions.

Condensation: The liberated aminating agent condenses with the 2-aminophenone.

Intramolecular Electrophilic Amination: A subsequent intramolecular cyclization occurs, where the electron-rich aromatic ring attacks the electrophilic nitrogen, leading to the formation of the indazole ring system. organic-chemistry.org

This methodology has been successfully applied on a gram scale and has been used in the efficient synthesis of biologically active molecules, including the FDA-approved drug Axitinib. organic-chemistry.org The mild conditions and avoidance of toxic metals or harsh reagents present a greener alternative to traditional indazole synthesis methods. organic-chemistry.org

The versatility of this reaction is demonstrated by the successful synthesis of various substituted indazoles.

2-Aminophenone DerivativeO-Mesitylsulfonyl Hydroxylamine DerivativeProductYield (%)
(2-aminophenyl)(phenyl)methanoneN-(tert-butoxycarbonyl)-O-(mesitylsulfonyl)hydroxylamine3-Phenyl-1H-indazole92
(2-amino-5-bromophenyl)(phenyl)methanoneN-(tert-butoxycarbonyl)-O-(mesitylsulfonyl)hydroxylamine6-Bromo-3-phenyl-1H-indazole95
(2-aminophenyl)(4-chlorophenyl)methanoneN-(tert-butoxycarbonyl)-O-(mesitylsulfonyl)hydroxylamine3-(4-Chlorophenyl)-1H-indazole89
(2-aminophenyl)(p-tolyl)methanoneN-(tert-butoxycarbonyl)-O-(mesitylsulfonyl)hydroxylamine3-(p-Tolyl)-1H-indazole91
(2-amino-5-nitrophenyl)(phenyl)methanoneN-(tert-butoxycarbonyl)-O-(mesitylsulfonyl)hydroxylamine6-Nitro-3-phenyl-1H-indazole78
(2-aminophenyl)(thiophen-2-yl)methanoneN-(tert-butoxycarbonyl)-O-(mesitylsulfonyl)hydroxylamine3-(Thiophen-2-yl)-1H-indazole85

Table 1: Synthesis of Substituted Indazoles. This table is based on data from the metal-free synthesis of indazoles using in situ generated MSH derivatives, illustrating the reaction's broad scope and high efficiency. organic-chemistry.org

Mechanistic Investigations of O Mesitylsulfonyl Hydroxylamine Reactivity

Proposed Mechanisms for Nitrogen Transfer

The transfer of a nitrogen atom from MSH to a substrate is a complex process. Key proposed mechanisms include the formation of metal-nitrenium intermediates, oxidative addition to metal centers, and the involvement of nitrenoid species.

One of the prominent proposed mechanisms involves the formation of a metal-nitrenium intermediate. In this pathway, the MSH reagent is activated by a metal catalyst, typically a rhodium complex. This activation leads to the cleavage of the N-O bond, generating a rhodium nitrene species. This nitrene can exist in equilibrium with a protonated nitrenium ion. nih.gov These two species are thought to exhibit distinct reactivity, which can account for observed chemoselectivity in certain reactions. nih.gov For instance, in the presence of a rhodium catalyst, the reaction of MSH with a substrate containing both an olefin and an aromatic C-H bond can be directed towards amination of the aromatic C-H bond, leaving the olefin intact. nih.gov This selectivity is attributed to the specific reactivity of the generated metal-nitrenium intermediate.

Oxidative addition is a fundamental reaction type in organometallic chemistry where both the coordination number and the oxidation state of the metal center increase. libretexts.org In the context of MSH reactivity, it is proposed that the MSH molecule can undergo oxidative addition to a low-valent metal center. This process involves the cleavage of a bond within the MSH molecule and the formation of two new bonds to the metal. youtube.com This step increases the oxidation state of the metal by two. For example, a metal in the n oxidation state would be converted to an (n+2) oxidation state. youtube.com While direct evidence for the oxidative addition of the N-O bond of MSH is a subject of study, this mechanistic pathway is considered a plausible route for the activation of MSH and subsequent nitrogen transfer.

The concept of nitrenoid species is also invoked to explain the reactivity of MSH. Nitrenoids are precursors to free nitrenes and their reactivity can be modulated by the associated metal complex. nih.gov In metal-catalyzed reactions, MSH can serve as a source of a metal-bound nitrene, which is a type of nitrenoid. rsc.org These metallonitrenes are generally more stable and selective than free nitrenes, allowing for controlled nitrogen transfer reactions. nih.gov The use of hydroxylamine (B1172632) derivatives like MSH as nitrene precursors has enabled a variety of synthetic transformations, including C-H amination and aziridination of olefins, under mild conditions. rsc.org

Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving MSH. nih.govnih.gov These theoretical studies provide valuable insights into reaction pathways, transition states, and the factors governing selectivity.

DFT calculations allow for the mapping of potential energy surfaces of reactions, which helps in elucidating the most likely reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation barriers for different mechanistic possibilities. ntnu.edu For instance, DFT studies can help to distinguish between a concerted or a stepwise mechanism for a particular nitrogen transfer reaction. These calculations can provide detailed geometric information about the transition states, revealing the key interactions that stabilize them and lead to product formation.

A significant application of computational chemistry in the study of MSH reactivity is the prediction of regio- and stereoselectivity. arxiv.orgrsc.org By comparing the activation energies of transition states leading to different regioisomers or stereoisomers, it is possible to predict which product will be favored under a given set of conditions. For example, in reactions involving substrates with multiple reactive sites, DFT calculations can help predict which site is more likely to be functionalized. arxiv.org Similarly, for reactions that create new chiral centers, computational models can predict the enantiomeric or diastereomeric excess. nih.gov These predictive capabilities are crucial for the rational design of new synthetic methods.

Role of Leaving Group in Electrophilic Amination

The reactivity of O-(mesitylsulfonyl)hydroxylamine (MSH) in electrophilic amination is significantly influenced by the nature of the leaving group, which is the mesitylsulfonate anion. The efficiency of the amination process relies on the ability of the leaving group to depart from the nitrogen atom, thereby facilitating the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

The mesitylenesulfonate group is an effective leaving group due to the following factors:

Stabilization through Resonance: The negative charge on the sulfonate group is delocalized over the three oxygen atoms and the sulfur atom, as well as the mesityl ring. This resonance stabilization makes the mesitylsulfonate anion a weak base and, consequently, a good leaving group.

Steric Hindrance: The bulky mesityl group can provide steric impetus for the departure of the leaving group, although this factor is often secondary to the electronic effects.

In the context of electrophilic amination, the reaction is initiated by the attack of a nucleophile on the electrophilic nitrogen atom of MSH. The departure of the mesitylsulfonate anion completes the substitution reaction. The general mechanism can be depicted as a nucleophilic attack on the nitrogen atom. wikipedia.org

The choice of the sulfonyl group in hydroxylamine-based aminating reagents is critical for their reactivity. While reagents like O-(tosyl)hydroxylamine (TsONH2) are also used, MSH often exhibits higher reactivity and better solubility in common organic solvents. researchgate.net This enhanced reactivity can be attributed to the electronic properties of the mesityl group. The electron-donating methyl groups on the mesityl ring can subtly influence the electrophilicity of the nitrogen atom and the stability of the leaving group.

The importance of the leaving group is also evident when comparing MSH to other electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA) and O-(2,4-dinitrophenyl)hydroxylamine (DPH). While MSH shows appreciable reactivity in reactions like sulfimination, HOSA and DPH often provide lower yields. researchgate.net However, it is important to note that the choice of aminating agent and the reaction conditions are often tailored to the specific substrate and desired transformation.

A comparison of leaving group ability in related O-sulfonylhydroxylamines is presented in the table below, based on typical reactivity patterns observed in electrophilic amination reactions.

O-SulfonylhydroxylamineLeaving GroupRelative Reactivity
This compound (MSH)MesitylsulfonateHigh
O-(tosyl)hydroxylamine (TsONH2)TosylateModerate to High
O-(p-nosyl)hydroxylaminep-NitrobenzenesulfonateHigh
O-(o-nosyl)hydroxylamineo-NitrobenzenesulfonateVery High

This table provides a qualitative comparison based on general observations in organic synthesis.

The reactivity trend generally correlates with the electron-withdrawing nature of the substituents on the aryl ring of the sulfonate group. More electron-withdrawing groups enhance the stability of the leaving group, thereby increasing the reactivity of the aminating agent.

Influence of Catalysts and Additives on Reaction Mechanism

The reaction mechanism of this compound can be significantly influenced by the presence of catalysts and additives. These substances can alter the reaction pathway, enhance reaction rates, and improve selectivity.

Lewis Acid Catalysis:

Lewis acids are frequently employed as catalysts in reactions involving MSH. For instance, in the hydrogenation of α,β-unsaturated carbonyl compounds using MSH, the presence of a catalytic amount of a Lewis acid like ytterbium triflate (Yb(OTf)3) has been shown to significantly improve chemical yields. chemrxiv.org The proposed role of the Lewis acid is to activate the carbonyl group, making the olefin more susceptible to reduction. chemrxiv.org The exact mechanism of this hydrogenation is not fully elucidated but is thought to involve the self-coupling of MSH to form diimide, which then acts as the reducing agent. chemrxiv.org

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on rhodium and copper, have been utilized in conjunction with hydroxylamine-derived reagents for various amination reactions. nih.govresearchgate.net While many of these studies focus on other O-substituted hydroxylamines, the principles can be extended to MSH. For example, rhodium(II) catalysts have been effectively used for the direct aziridination of unactivated olefins with O-(sulfonyl)hydroxylamines. acs.org In these catalytic cycles, the metal center is believed to form a metal-nitrenoid intermediate, which then transfers the amino group to the substrate. nih.gov

The general mechanism for a transition metal-catalyzed electrophilic amination involves the oxidative addition of the N-O bond of the hydroxylamine reagent to the metal center, followed by ligand exchange and reductive elimination to form the C-N bond. wiley-vch.de The catalyst facilitates the reaction by providing a lower energy pathway compared to the uncatalyzed reaction.

Influence of Bases:

In some reactions, the addition of a base is crucial for the reaction to proceed. For example, in the synthesis of 1H-aziridines from the reaction of MSH with electrophilic alkenes, treatment with triethylamine is a necessary step. researchgate.net The base is required to deprotonate the initially formed adduct, leading to cyclization and formation of the aziridine ring. However, in other reactions, such as the Lewis acid-catalyzed hydrogenation of α,β-unsaturated carbonyls, the addition of bases like triethylamine or DBU was found to be ineffective on the reaction rate. chemrxiv.org

The following table summarizes the effect of various catalysts and additives on reactions involving MSH, based on reported research findings.

Reaction TypeCatalyst/AdditiveRole of Catalyst/AdditiveEffect on Reaction
Hydrogenation of α,β-unsaturated carbonylsYtterbium triflate (Lewis Acid)Activates the carbonyl groupSignificantly improves yield chemrxiv.org
Aziridination of electrophilic alkenesTriethylamine (Base)Promotes cyclization via deprotonationEssential for product formation researchgate.net
Hydrogenation of α,β-unsaturated carbonylsTriethylamine, DBU (Bases)-Ineffective on reaction rate chemrxiv.org

Advanced Applications and Future Directions in O Mesitylsulfonyl Hydroxylamine Chemistry

Applications in Medicinal Chemistry and Drug Discovery

O-(Mesitylsulfonyl)hydroxylamine has proven to be a valuable reagent in the synthesis of novel molecules for pharmaceutical development. Its utility spans the creation of bioactive nitrogen-containing compounds to the specific targeting of enzymes and protein modification.

Synthesis of Bioactive Nitrogen-Containing Compounds

A primary application of this compound in medicinal chemistry is as a powerful electrophilic aminating agent. This capability is crucial for the synthesis of a wide variety of nitrogen-containing compounds that are foundational to many therapeutic agents. MSH is instrumental in the creation of N-amino azoles, which are key components in a range of biologically active molecules. It is also employed in the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in drug discovery.

Development of COX-2 Inhibitors

The enzyme Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Research has demonstrated the utility of this compound in the development of novel COX-2 inhibitors. Specifically, MSH has been used in the synthesis of celecoxib (B62257) and its analogues, which are known for their COX-2 inhibitory activity. This highlights the reagent's role in creating targeted therapies for inflammatory conditions.

Oxidative Elimination for Cysteine Thiol Modification

In the realm of protein chemistry, MSH has been investigated for its ability to induce the oxidative elimination of the thiol group in cysteine residues. This reaction converts the cysteine thiol into a dehydroalanine (B155165) residue, providing a method for the site-specific modification of proteins. This chemical tool is valuable for studying protein structure and function, as well as for the development of antibody-drug conjugates and other protein-based therapeutics.

Use in Material Science

The applications of this compound are not limited to the life sciences; it also has emerging uses in the field of material science. Its ability to introduce nitrogen-containing functional groups is valuable for modifying the properties of various materials. For instance, MSH is used in the synthesis of N-amino-2-oxazolidinones, which can serve as building blocks for novel polymers and functional materials. The introduction of nitrogen can influence properties such as conductivity, thermal stability, and surface characteristics.

Development of More Stable and Safer Analogues of this compound

Despite its utility, this compound is known for its thermal instability and potential hazards. This has spurred significant research into the development of safer and more stable alternatives for electrophilic amination. One successful strategy has been the development of O-acyl hydroxylamine (B1172632) derivatives, which have shown improved stability profiles. Additionally, sulfonyloxylamines with different substitution patterns on the aryl ring have been synthesized and evaluated for their thermal stability and reactivity. The goal of this research is to provide chemists with a toolbox of aminating agents that are not only effective but can also be handled more safely, particularly in large-scale applications.

AnalogueKey FeatureSource
O-Acyl hydroxylaminesImproved stability
Substituted sulfonyloxylaminesTunable stability and reactivity

Green Chemistry Approaches and Sustainable Synthesis with this compound

In line with the growing emphasis on sustainable chemical practices, researchers are exploring greener methods for utilizing this compound. Efforts are being made to develop catalytic systems that can use MSH more efficiently, thereby reducing waste. Furthermore, the development of flow chemistry processes for amination reactions with MSH offers a safer and more scalable approach compared to traditional batch methods. These advancements aim to minimize the environmental impact and enhance the safety of synthetic routes that rely on this powerful reagent.

Integration with Flow Chemistry and Automated Synthesis

The inherent instability of this compound (MSH) has historically presented challenges for its large-scale application in traditional batch synthesis, with risks associated with its accumulation. chemicalbook.com However, the integration of MSH chemistry with continuous flow and automated synthesis platforms has emerged as a significant advancement, offering a safer and more efficient methodology for its use.

Emerging Research Frontiers

Research into the applications of this compound continues to expand, pushing the boundaries of synthetic organic chemistry. Several key frontiers are currently being explored, demonstrating the versatility of MSH as a powerful reagent.

Selective Hydrogenation of α,β-Unsaturated Carbonyl Derivatives

A significant emerging application for MSH is its use as a novel reagent for the selective hydrogenation of the carbon-carbon double bond in electron-deficient α,β-unsaturated carbonyl derivatives. researchgate.netthieme-connect.de This method provides a valuable alternative to traditional hydrogenation techniques that often rely on explosive hydrogen gas and special apparatus. thieme-connect.de

The reaction is typically carried out in the presence of a catalytic amount of ytterbium triflate (Yb(OTf)₃), which enhances the reactivity of MSH. researchgate.netthieme-connect.de This system has proven effective for the hydrogenation of a variety of α,β-unsaturated amides and other carbonyl compounds, affording the corresponding saturated analogues in good to excellent yields. thieme-connect.de A key advantage of this methodology is its high selectivity; other functional groups such as nitriles and azides are not affected under the same reaction conditions. researchgate.net The operational simplicity, mild conditions, and the ready availability of the reagent make this a practical and useful method in organic synthesis. researchgate.netthieme-connect.de

Table 1: Selective Hydrogenation of α,β-Unsaturated Carbonyl Derivatives using MSH and Yb(OTf)₃

SubstrateProductYield (%)
N-Cinnamoyl-2-oxazolidinoneN-(3-Phenylpropanoyl)-2-oxazolidinone91
(E)-N-(4-Bromocinnamoyl)-2-oxazolidinoneN-(3-(4-Bromophenyl)propanoyl)-2-oxazolidinone80
Diethyl (phenylallylidene)malonateDiethyl (3-phenylpropylidene)malonate91
3-Cinnamoyl-1,3-oxazolidin-2-one3-(3-Phenylpropanoyl)-1,3-oxazolidin-2-one85

Data compiled from research findings on the selective hydrogenation using MSH. researchgate.net

Transformation of Aldehydes into Nitriles

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. The common route involves the formation of an aldoxime from a hydroxylamine derivative, followed by dehydration. While various hydroxylamine derivatives, such as hydroxylamine hydrochloride and hydroxylamine-O-sulfonic acid, are widely used for this purpose, the specific application of MSH is an area of emerging interest. researchgate.netsciencemadness.org

The high reactivity of MSH suggests its potential as a reagent for this transformation. However, its use is less documented compared to more stable and cost-effective reagents like hydroxylamine hydrochloride. researchgate.net The development of methods for the direct conversion of aldehydes to nitriles often prioritizes reagents that are safer to handle, given the explosive nature of some O-protected hydroxylamines like MSH. organic-chemistry.org Therefore, the application of MSH in nitrile synthesis represents a frontier that may require specialized conditions, such as those offered by flow chemistry, to be fully realized in a practical and safe manner.

Catalytic Systems

The utility of MSH is significantly enhanced when used in conjunction with catalytic systems. These systems can modulate the reactivity of MSH and enable new transformations with high efficiency and selectivity.

A prime example is the use of a catalytic amount of ytterbium triflate (Yb(OTf)₃) in the selective hydrogenation of α,β-unsaturated carbonyl compounds with MSH. chemrxiv.orgchemrxiv.org The Lewis acidic nature of the ytterbium catalyst is believed to activate the carbonyl compound, facilitating the selective reduction of the C=C bond by the diimide generated from MSH. researchgate.net

Furthermore, MSH is a key reagent in stereospecific imination reactions, for instance, in the synthesis of chiral sulfoximines. chemicalbook.com While these reactions are not always catalytic in MSH, they are often part of broader catalytic cycles in asymmetric synthesis. The development of new transition metal-catalyzed reactions employing MSH as the nitrogen source is an active area of research. Drawing parallels from other hydroxylamine derivatives used in Rhodium and Iron-catalyzed C-H aminations, there is significant potential for discovering novel catalytic systems that leverage the unique reactivity of MSH for the construction of complex nitrogen-containing molecules. researchgate.net

Conclusion

Summary of O-(Mesitylsulfonyl)hydroxylamine's Impact on Organic Synthesis

This compound is a highly effective electrophilic aminating agent, a characteristic that underpins its broad utility in synthetic chemistry. chem-station.com The presence of the electron-withdrawing mesitylsulfonyl group activates the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity has been harnessed in a multitude of synthetic transformations, solidifying MSH's role as a cornerstone reagent for the introduction of the amino group.

One of the most significant contributions of MSH is in the synthesis of various nitrogen-containing functional groups. It is widely employed in the preparation of oximes, hydroxylamines, and amides, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com Beyond these fundamental transformations, MSH has proven instrumental in facilitating key rearrangement reactions. Notably, it is a key reagent in the Beckmann rearrangement, a process that converts ketoximes into amides, and the Neber rearrangement, which transforms ketoximes into α-amino ketones. chem-station.com

The reagent's utility extends to the formation of three-membered nitrogen-containing rings. MSH is a valuable reagent for the aziridination of olefins, providing direct access to N-unprotected aziridines, which are versatile building blocks in organic synthesis. researchgate.net Furthermore, MSH has been successfully utilized as a reagent for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives, showcasing its diverse reactivity profile. chemrxiv.org The compound also serves as an effective oxidizing agent in specific contexts. chemrxiv.org

The impact of MSH is evident in its application in the total synthesis of complex natural products. For instance, it has been a key reagent in the synthesis of pinnaic acid, where it facilitates a crucial Beckmann rearrangement step. chem-station.com The versatility of MSH is further highlighted by its ability to participate in reactions with a variety of nucleophiles, including organoboron compounds for the synthesis of anilines. chem-station.com

The following table summarizes the key applications of this compound in organic synthesis:

ApplicationDescriptionKey Transformation
Electrophilic Amination Introduction of an amino group (-NH2) to a molecule.R-Nu + MSH → R-NH2
Synthesis of Oximes Reaction with aldehydes or ketones.R2C=O + MSH → R2C=NOH
Synthesis of Hydroxylamines Amination of various nucleophiles.Nu- + MSH → Nu-NHOH
Synthesis of Amides Via the Beckmann rearrangement of ketoximes.R2C=NOH → R-C(=O)NHR
Beckmann Rearrangement Conversion of ketoximes to amides.Ketoxime → Amide
Neber Rearrangement Conversion of ketoximes to α-amino ketones.Ketoxime → α-Amino Ketone
Aziridination of Olefins Formation of aziridine rings from alkenes.Alkene + MSH → Aziridine
Hydrogenation Reduction of α,β-unsaturated carbonyl compounds.C=C-C=O → CH-CH-C=O

Future Perspectives and Unexplored Avenues in this compound Research

While the synthetic utility of this compound is well-established, ongoing research continues to expand its applications and address its limitations. A significant area of future development lies in the design and synthesis of safer and more stable electrophilic aminating reagents. MSH is known to be potentially explosive, which can limit its use, particularly on a large scale. researchgate.net Consequently, the development of alternative reagents, such as O-(2,4-dinitrophenyl)hydroxylamine, which are easier and safer to handle, is an active area of research. chem-station.comresearchgate.net

The integration of hydroxylamine-derived reagents, including MSH analogues, into transition-metal-catalyzed reactions represents a promising and largely unexplored frontier. morressier.comwiley-vch.de The combination of the unique reactivity of these reagents with the catalytic power of transition metals could unlock novel and more efficient methods for the formation of carbon-nitrogen bonds. This includes the development of new hydroamination reactions and C-H amination strategies, which are highly sought-after transformations in modern organic synthesis. researchgate.netacs.org

Furthermore, the full scope of the reactivity of MSH and related compounds is likely yet to be fully realized. There is potential for the discovery of entirely new reactions and applications for this class of reagents. For example, recent research has explored the use of hydroxylamine (B1172632) derivatives in the development of new antibacterial agents, suggesting that their utility may extend beyond traditional synthetic applications into the realm of medicinal chemistry. nih.gov The unique properties of the N-O bond in these molecules could be exploited in novel ways to construct complex molecular scaffolds and access new chemical space.

Unexplored avenues for MSH research could also include its application in flow chemistry, which could offer a safer and more controlled environment for handling this energetic reagent. Additionally, a deeper mechanistic understanding of its various reactions could lead to the development of more selective and efficient synthetic methods. The continued exploration of the fundamental chemistry of this compound and its derivatives will undoubtedly lead to further innovations and advancements in the field of organic synthesis.

Q & A

Q. What are the key safety protocols for handling O-(mesitylsulfonyl)hydroxylamine (MSH) in laboratory settings?

MSH is highly reactive and poses explosion risks when dried. Key safety measures include:

  • Storage : Maintain in a -20°C freezer under inert atmosphere (e.g., argon) to prevent decomposition. Avoid desiccation, as crystalline forms are unstable .
  • Handling : Use fresh preparations within 48 hours. Avoid grinding or mechanical stress on dried material. Conduct reactions in fume hoods with blast shields .
  • Large-scale synthesis : Follow protocols using controlled crystallization (e.g., slow addition of hexane to dichloromethane solutions) to mitigate exothermic decomposition .

Q. How is MSH synthesized, and what intermediates are critical for its preparation?

MSH is synthesized via a two-step process:

  • Step 1 : React ethyl acetimidate with 2,4,6-trimethylbenzenesulfonyl chloride to form ethyl N-(mesitylsulfonyl)oxyacetimidate .
  • Step 2 : Treat the intermediate with sodium perchlorate in dioxane, followed by rapid crystallization to isolate MSH. The intermediate’s purity is critical to avoid side reactions .
  • Note : MSH is not commercially available due to instability; in-house synthesis is standard .

Q. What are the primary applications of MSH in organic synthesis?

MSH serves as an electrophilic aminating agent for:

  • Beckmann/Neber rearrangements : Introduces NH₂ groups into α,β-unsaturated carbonyl systems under mild conditions (e.g., THF, 0°C) .
  • C–H amination : Enables site-selective functionalization of tertiary C–H bonds via rhodium-catalyzed nitrene insertion .
  • Heterocycle synthesis : Key in constructing pyrazolo[1,5-a]pyridine scaffolds for kinase inhibitors .

Advanced Research Questions

Q. How do computational studies resolve contradictions between experimental and theoretical reaction mechanisms involving MSH?

  • Case study : In hydroxylamine-phenyl acetate reactions, DFT calculations (B3LYP/6-311+G(2df,2p)) revealed dual bifunctional catalysis pathways. Experimental data favored O-acylation (ΔG‡ = 18.6 kcal/mol), while earlier models incorrectly predicted N-acylation dominance. Solvation corrections (PCM/HF) reconciled discrepancies, highlighting solvent effects on transition states .
  • Methodological insight : Combine experimental kinetics with solvation-inclusive computational models to validate mechanisms .

Q. What substituent effects influence the stability and reactivity of sulfonyl hydroxylamine derivatives like MSH?

  • Stability trends : Bulky substituents (e.g., triisopropyl groups) enhance stability but reduce reactivity due to steric hindrance. Electron-withdrawing groups (e.g., nitro) destabilize via inductive effects .
  • Reactivity hierarchy : O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (MSH) > O-(4-methylbenzenesulfonyl)hydroxylamine > nitro derivatives. MSH balances stability and reactivity for hydrogenation of electron-deficient alkenes .

Q. How can MSH-mediated amination be optimized for stereoselective synthesis?

  • Catalyst design : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) enable enantioselective C–H insertion (up to 98% ee) by controlling nitrene trajectory .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve electrophilicity of MSH-derived nitrenes, enhancing reaction rates .
  • Substrate engineering : Electron-deficient alkenes (e.g., α,β-unsaturated esters) yield higher regioselectivity due to favorable LUMO alignment .

Q. What analytical techniques are critical for characterizing MSH and its reaction intermediates?

  • Spectroscopy : IR identifies sulfonyl and hydroxylamine stretches (e.g., 1160 cm⁻¹ for S=O). NMR (¹H/¹³C) tracks imidate intermediates .
  • Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ = 216.0695 for MSH) and transient nitrene species .
  • X-ray crystallography : Resolves structural ambiguities in intermediates (e.g., tetrahedral adducts in bifunctional catalysis) .

Methodological Comparison Table

Application Method Key Conditions Yield/Selectivity Reference
C–H AminationRh₂(S-PTTL)₄ catalysisDCE, 40°C, MSH (1.2 eq)92% yield, 95% ee
α,β-UNSAT ReductionMSH in THF, 0°CNo H₂ gas, 2 h reaction85–92% yield
Neber RearrangementMSH with ketoximesEt₃N, CH₂Cl₂, rt78% yield (NH₂ introduction)
Computational Mechanism StudyB3LYP/6-311+G(2df,2p) + PCM solvationΔG‡ calculation for O-acylationMatches experimental kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.